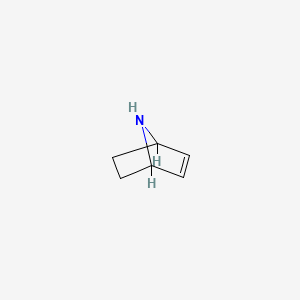

7-Azanorbornene

Overview

Description

7-Azanorbornene, also known as 7-Azabicyclo(2,2,1)hept-2-ene, is a chemical compound with the molecular formula C6H9N . It has a molecular weight of 95.1424 . The IUPAC Standard InChIKey for this compound is DLAUQDHZCKKXBK-UHFFFAOYSA-N .

Synthesis Analysis

7-Azanorbornenes undergo ring-opening/ring-closing metathesis upon treatment with the second-generation Grubbs catalyst to give hexahydroindoline derivatives . Tandem deoxygenation-neophyl-type radical rearrangement-electrophile trapping using xanthates from 7-azabenzonorbornadienes gives 3-exo-substituted 2-aza-5,6-benzonorbornenes . The starting xanthates are accessible in good yields and high enantiomeric ratios via asymmetric hydroboration of (aryne/pyrrole-derived) 7-azabenzonorbornadienes .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file . The nitrogen atom can be part of the diene or the dienophile .Chemical Reactions Analysis

7-Azanorbornenes undergo various chemical reactions. For instance, they can undergo ring-opening/ring-closing metathesis to give hexahydroindoline derivatives . In bioconjugation, an azanorbornadiene bromovinyl sulfone reagent for cysteine-selective bioconjugation has been developed . Subsequent reaction with dipyridyl tetrazine leads to bond cleavage and formation of a pyrrole-linked conjugate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 95.1424 . Its IUPAC Standard InChIKey is DLAUQDHZCKKXBK-UHFFFAOYSA-N . The CAS Registry Number for this compound is 55590-24-4 .Scientific Research Applications

Metathesis Sequences and Peptidomimetics Synthesis

7-Azanorbornene has been utilized in various metathesis sequences. These sequences have led to the production of interesting spirocyclic compounds. The significance of these compounds lies in their potential application in the synthesis of new peptidomimetics and related compounds. This application is highlighted in the work by Carreras et al. (2011), where they explored ring-rearrangement metatheses (RRM) using 7-azanorbornenes (Carreras, Avenoza, Busto, & Peregrina, 2011).

Bioorthogonal Inverse Electron‐Demand Diels–Alder Reactions

Karaki et al. (2017) investigated the reactivity of various N-substituted 7-azanorbornenes in inverse electron-demand Diels–Alder (iEDDA) reactions. These reactions are pivotal for the preparation of multicomponent compounds, making 7-azanorbornenes potential clickable hub molecules for complex synthesis (Karaki, Ohgane, Imai, Itoh, & Fujii, 2017).

Catalytic Allylation and Comparative Reactivity

Leont’eva et al. (2006) explored the catalytic allylation of this compound, contributing to the understanding of its chemical behavior and reactivity. This study provided insights into the relative reactivity of double bonds in this compound and its analogs, which is essential for chemical synthesis processes (Leont’eva, Manulik, Evstigneeva, Bobkova, & Flid, 2006).

Dipolar Cycloaddition Reactions

Welch et al. (2006) conducted research on complexes involving this compound, focusing on dipolar cycloaddition reactions. These reactions are crucial for the formation of complex organic compounds, including several naturally occurring azabicyclic compounds with potential biological activities (Welch, Smith, Keller, Myers, Sabat, & Harman, 2006).

Radical Additions and Rearrangements

Hodgson, Bebbington, and Willis (2003) developed processes involving radical thiol additions to 7-azanorbornadienes, leading to novel nitrogen-directed radical rearrangements. Their work contributes to the synthesis of unique azabicyclic systems (Hodgson, Bebbington, & Willis, 2003).

Ring-Opening Metathesis-Cross Metathesis

Carreras et al. (2007) described a regioselective ring-opening metathesis-cross metathesis (ROM-CM) process with this compound, highlighting its application in synthesizing alpha-amino diacids and pyrrolizinone derivatives (Carreras, Avenoza, Busto, & Peregrina, 2007).

Safety and Hazards

The procedures in Organic Syntheses are intended for use only by persons with proper training in experimental organic chemistry . All hazardous materials should be handled using the standard procedures for work with chemicals . All chemical waste should be disposed of in accordance with local regulations .

Future Directions

The utility of nitrogen-directed radical rearrangements in the 7-azanorbornene system has been reported previously in relation to the synthesis of a variety of biologically-relevant targets . This suggests that this compound could have potential applications in the synthesis of other biologically relevant compounds in the future .

Properties

IUPAC Name |

7-azabicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-4-3-5(1)7-6/h1-2,5-7H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAUQDHZCKKXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20970933 | |

| Record name | 7-Azabicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55590-24-4 | |

| Record name | 7-Azanorbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055590244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Azabicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20970933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

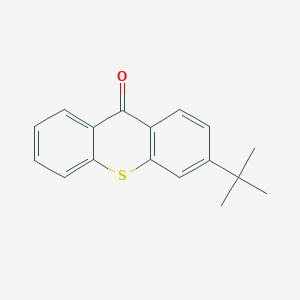

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)

![Glycine, N-[2-[(4-bromophenyl)amino]-2-oxoethyl]-N-(carboxymethyl)-](/img/structure/B3053652.png)